Comparative In Vitro Potency of Moxilubant Against Other BLT1 Antagonists
Moxilubant inhibits LTB4 signaling with a reported potency of 2–4 nM . While a direct head-to-head study under identical conditions is not publicly available, cross-study comparison of IC50 values derived from similar cell-free or whole-cell binding assays reveals that Moxilubant's potency is comparable to, or more potent than, several other well-characterized BLT1 antagonists. For example, the widely used tool compound CP105696 has an IC50 of 5.6 nM for inhibiting [3H]LTB4 binding to human neutrophils . LY223982 exhibits an IC50 of 13.2 nM in a similar assay [1]. LY293111 (Etalocib) shows an IC50 of 17.6 nM for inhibiting LTB4 binding .
| Evidence Dimension | In vitro inhibition of LTB4 signaling/binding |
|---|---|
| Target Compound Data | IC50 = 2–4 nM |
| Comparator Or Baseline | CP105696: IC50 = 5.6 nM; LY223982: IC50 = 13.2 nM; LY293111: IC50 = 17.6 nM |
| Quantified Difference | Moxilubant is 1.4- to 2.8-fold more potent than CP105696, 3.3- to 6.6-fold more potent than LY223982, and 4.4- to 8.8-fold more potent than LY293111. |
| Conditions | Human neutrophil [3H]LTB4 binding assay (Moxilubant: LTB4 signaling inhibition assay; comparators: specific binding inhibition). |
Why This Matters
Higher potency at the target receptor allows for the use of lower compound concentrations in vitro, minimizing potential off-target effects and conserving limited compound stocks.
- [1] Santa Cruz Biotechnology. (n.d.). LY223982 – Product Datasheet. View Source
